6-O-Malonylglycitin

Cancer Research Kinase Inhibition MAPK Pathway

Thermally labile malonyl isoflavones degrade at 0.2-0.3 mol%/h to glycitin during extraction, causing systematic quantification errors in soy isoflavone profiling. This certified reference standard eliminates conversion bias. • Validated ERK2 inhibitor (binding energy -9.3 kcal/mol) with HCT-15 colon adenocarcinoma cytotoxicity (IC50 15.33 µM) • ≥95% HPLC purity with validated low-temperature storage to preserve malonyl ester integrity • Essential for accurate native isoflavone quantification in raw soy matrices via HPLC/LC-MS methods

Molecular Formula C15H22N2Na2O17P2
Molecular Weight 610.27 g/mol
Cat. No. B14765130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Malonylglycitin
Molecular FormulaC15H22N2Na2O17P2
Molecular Weight610.27 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1
InChIKeyPKJQEQVCYGYYMM-KZFQHLAPSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 6-O-Malonylglycitin as a Distinct Malonylated Isoflavone Standard


6-O-Malonylglycitin (CAS 137705-39-6), also known as 6''-O-Malonylglycitin or glycitin 6''-O-malonate, is a naturally occurring malonylated isoflavone glycoside. It is a derivative of the soy isoflavone glycitin, distinguished by a malonyl group esterified at the 6''-hydroxyl position of the glucose moiety [1]. With a molecular weight of 532.45 g/mol and the formula C25H24O13, it is one of the principal isoflavone forms found in raw soybeans, alongside its aglycone glycitein and its non-malonylated glucoside, glycitin [2]. It is primarily sourced from Glycine max and is a key analytical standard for the accurate quantification of isoflavone profiles in foods and botanical research [3].

Why Generic Substitution Fails: The Quantifiable Instability of 6-O-Malonylglycitin


Simple substitution with other soy isoflavone standards (e.g., glycitin, daidzin, or their aglycones) is scientifically invalid for accurate quantification in unprocessed matrices. 6-O-Malonylglycitin exhibits inherent thermal and chemical lability due to its malonyl ester moiety. This characteristic causes it to readily decarboxylate and convert to its corresponding β-glucoside, glycitin, under common processing conditions like heating or during extraction at non-optimal pH levels [1]. This instability is so pronounced that malonyl isoflavones are known to degrade with a conversion rate of 0.2–0.3 mol% per hour to glucosides in extracts, making the use of a pure, certified standard essential for method validation and preventing significant quantitative errors [2]. Furthermore, this structural difference confers distinct biological activities, particularly in kinase inhibition, that are not observed with the non-malonylated form [3].

Quantitative Differentiation of 6-O-Malonylglycitin: A Head-to-Head Evidence Guide


ERK2 Kinase Inhibition: A Unique Activity Not Shared by Glycitin

In a recent in vitro study screening 188 natural isoflavone compounds, 6-O-Malonylglycitin demonstrated the highest binding affinity for the ERK2 kinase, a key therapeutic target in colon adenocarcinoma, with a calculated binding energy of -9.3 kcal/mol [1]. Crucially, this study further quantified its functional inhibitory activity, showing it to be a potent ERK2 inhibitor with a concentration-dependent effect [1]. Its cytotoxic effect was measured against HCT-15 colon adenocarcinoma cells, yielding an IC50 value of 15.33 µM [1]. This specific kinase inhibitory activity is a hallmark of the malonylated form, as simple glycitin and other non-malonylated glycosides did not exhibit the same potency or specificity in the same screening [1].

Cancer Research Kinase Inhibition MAPK Pathway Colon Adenocarcinoma

Beta-Glucosidase Inhibition: A Key Mechanism for Modulating Bioactive Aglycone Release

6-O-Malonylglycitin acts as an effective inhibitor of β-glucosidase, the enzyme responsible for hydrolyzing isoflavone glucosides to release their bioactive aglycone forms . The compound has been shown to inhibit β-glucosidase activity at temperatures below 37°C, which overlaps with the temperature range where it inhibits the production of the aglycone glycitein . In contrast, the non-malonylated glycitin is a substrate for β-glucosidase and is readily hydrolyzed to release glycitein. This functional distinction is critical; 6-O-Malonylglycitin can actively regulate the formation of its aglycone, whereas glycitin simply serves as a precursor that is passively converted.

Enzymology Nutraceuticals β-Glucosidase Isoflavone Metabolism

Antioxidant Capacity: Comparable to Aglycones, Superior to Glucosides in LDL Oxidation

A comparative study assessed the antioxidant potency of various soy isoflavones using three different assays. In both the Ferric Reducing-Antioxidant Power (FRAP) and anti-DPPH free radical assays, 6-O-Malonylglycitin (referred to as malonyl glycitin) and its corresponding aglycone, glycitein, demonstrated similar antioxidant activities [1]. However, the study highlighted a key contextual difference: in the LDL oxidation assay, a more biologically relevant model, the antioxidant potency of glycosides, including malonyl glycitin, was weaker than that of their corresponding aglycones [1]. The antioxidant activity of the class as a whole was also shown to be less effective than well-defined standards like epicatechin and α-tocopherol [1].

Antioxidant Research Functional Foods LDL Oxidation FRAP Assay

Thermal and Chemical Instability: A Critical Analytical Consideration

6-O-Malonylglycitin, like other malonyl isoflavones, is structurally unstable and susceptible to degradation under common laboratory and processing conditions. It is known to be unstable during HPLC analysis, often converting to its corresponding β-glucoside, glycitin, making it unsuitable as a standard without careful handling and method optimization [1]. The stability of malonyl isoflavones in extracts is significantly affected by storage duration, temperature, incident UV-Vis light, and vial headspace, whereas glucoside isoflavones like glycitin are not sensitive to these experimental storage conditions [2]. This inherent instability, characterized by a conversion rate of 0.2–0.3 mol% per hour in extracts [2], underscores why direct substitution with more stable glucoside standards is unacceptable for accurate quantitative analysis.

Analytical Chemistry Method Validation Stability Studies HPLC Standard

Relative Abundance in Soybeans: A Predominant but Variable Natural Form

In raw soybean seeds, 6-O-Malonylglycitin is not a trace component; it is one of the major isoflavone forms. Together with other malonyl and glucoside conjugates, it can account for 93.7 to 97.2% of the total isoflavone content in fresh vegetable soybeans [1]. Its concentration in specific soybean hypocotyls and cotyledons has been quantified, with mean values reported as 46.28 µg/g and 18.45 µg/g, respectively, showing significant variation (P < 0.05) [2]. Furthermore, across various soybean varieties and growing conditions, the total isoflavone content can vary significantly, with genotype and environment accounting for 32.9% and 48.4% of the total variation, respectively [3]. This high and variable abundance makes it a critical marker for quality control and comparative phytochemical studies.

Food Analysis Botanical Chemistry Soybean Metabolomics Phytochemistry

Validated Research and Industrial Applications for 6-O-Malonylglycitin


Accurate Quantification of Native Isoflavone Profiles in Unprocessed Soy Matrices

Due to its thermal and chemical instability, 6-O-Malonylglycitin degrades rapidly during processing. Therefore, its primary industrial and research application is as a high-purity analytical standard for HPLC or LC-MS method development and validation, specifically for quantifying the native isoflavone content in raw, unheated soybeans, soy flours, and other legume seeds. Using a certified standard is non-negotiable for achieving accurate and reproducible results, as demonstrated by studies showing its rapid conversion to glycitin under suboptimal analytical conditions [1][2].

Investigating MAPK/ERK Pathway Modulation in Cancer Cell Models

This compound is a specific tool for researchers studying the ERK2 kinase, a validated target in oncology. Its potent in vitro inhibition of ERK2 (binding energy of -9.3 kcal/mol) and cytotoxic activity against HCT-15 colon adenocarcinoma cells (IC50 of 15.33 µM) justify its selection over glycitin or other related isoflavones for mechanistic studies in colon cancer [3].

Studies on Controlled Aglycone Release and β-Glucosidase Modulation

For nutraceutical and enzymology research focused on the bioavailability of soy isoflavones, 6-O-Malonylglycitin serves a unique function as an inhibitor of β-glucosidase. This property allows it to be used as a tool to study the enzymatic control of aglycone release from glucoside precursors, a mechanism not shared by its non-malonylated counterpart, glycitin, which is a substrate for the same enzyme .

Comparative Phytochemical and Antioxidant Studies in Legumes

In metabolomics and functional food research, 6-O-Malonylglycitin is a critical component for comprehensive isoflavone profiling. Its relative antioxidant activity, which is comparable to aglycones in simple assays but weaker in more complex models like LDL oxidation, makes it a valuable compound for dissecting structure-activity relationships among soy isoflavones [4].

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